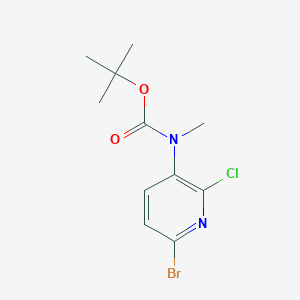

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC20250974

Molecular Formula: C11H14BrClN2O2

Molecular Weight: 321.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrClN2O2 |

|---|---|

| Molecular Weight | 321.60 g/mol |

| IUPAC Name | tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3 |

| Standard InChI Key | NVOSTDAZLNHCBE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate, reflects its substitution pattern:

-

Bromine at the 6-position and chlorine at the 2-position on the pyridine ring.

-

A methylcarbamate group (-OC(=O)N(CH₃)) at the 3-position.

-

A tert-butyl group (-C(CH₃)₃) as part of the carbamate protective moiety.

The Canonical SMILES representation (CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl) and InChIKey (NVOSTDAZLNHCBE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.60 g/mol |

| IUPAC Name | tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |

| SMILES | CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl |

| InChIKey | NVOSTDAZLNHCBE-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Routes

The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves sequential functionalization of the pyridine ring:

-

Halogenation: Introduction of bromine and chlorine substituents via electrophilic aromatic substitution or metal-halogen exchange reactions.

-

Carbamate Formation: Reaction of the intermediate amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.

Optimization Considerations:

-

Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) yields high-purity product (>95%).

Applications in Organic Synthesis

Cross-Coupling Reactions

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

-

Bromine vs. Chlorine: Bromine’s higher polarizability enhances oxidative addition in palladium-catalyzed couplings compared to chlorine.

-

Methylcarbamate vs. Methoxy: The methylcarbamate group introduces steric bulk, reducing reaction rates with bulky catalysts but improving selectivity.

Table 2: Reactivity Comparison of Pyridine Carbamates

| Compound | Halogen Position | Key Reactivity |

|---|---|---|

| tert-Butyl (6-bromo-2-chloro...) | 6-Br, 2-Cl | High cross-coupling efficiency |

| tert-Butyl (6-chloro-4-methoxy...) | 6-Cl, 4-OCH₃ | Slower coupling, enhanced electrophilic substitution |

| tert-Butyl (6-bromo-4-methoxy...) | 6-Br, 4-OCH₃ | Moderate coupling, methoxy-directed reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume